3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole
CAS No.:
Cat. No.: VC18383019
Molecular Formula: C11H19N3O3Si
Molecular Weight: 269.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3O3Si |
|---|---|
| Molecular Weight | 269.37 g/mol |
| IUPAC Name | 2-[(5-ethenyl-3-nitropyrazol-1-yl)methoxy]ethyl-trimethylsilane |
| Standard InChI | InChI=1S/C11H19N3O3Si/c1-5-10-8-11(14(15)16)12-13(10)9-17-6-7-18(2,3)4/h5,8H,1,6-7,9H2,2-4H3 |
| Standard InChI Key | YPYUBFIVDOPZIL-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)CCOCN1C(=CC(=N1)[N+](=O)[O-])C=C |
Introduction
Structural and Physicochemical Properties
3-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole (IUPAC name: 2-[(5-ethenyl-3-nitropyrazol-1-yl)methoxy]ethyl-trimethylsilane) has a molecular formula of C₁₁H₁₉N₃O₃Si and a molecular weight of 269.37 g/mol. Its structure features a pyrazole core substituted at the 1-position with an SEM group, a nitro group at the 3-position, and a vinyl group at the 5-position. The SEM protecting group enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₃O₃Si |
| Molecular Weight | 269.37 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 2-[(5-ethenyl-3-nitropyrazol-1-yl)methoxy]ethyl-trimethylsilane |
| Canonical SMILES | CSi(C)CCOCN1C(=CC(=N1)N+[O-])C=C |
| Stability | Stable under inert conditions |
The nitro group introduces electron-withdrawing effects, polarizing the pyrazole ring and influencing reactivity in electrophilic substitutions. The vinyl group provides a site for conjugate additions or polymerizations, while the SEM group enables selective deprotection under acidic conditions .
Synthetic Pathways and Methodologies
The synthesis of 3-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazole involves multi-step protocols to install the SEM protecting group, nitro group, and vinyl substituent.
Protection of the Pyrazole Nitrogen
The SEM group is introduced via alkylation of the pyrazole nitrogen using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base such as sodium hydride. This step shields the nitrogen from undesired reactions in subsequent steps.
Nitration
Nitration is achieved using a mixture of nitric acid and sulfuric acid, targeting the 3-position of the pyrazole ring. The electron-rich aromatic system facilitates electrophilic substitution, yielding the nitro derivative .
Vinylation at the 5-Position
The vinyl group is introduced through palladium-catalyzed cross-coupling reactions, such as Heck coupling, using vinyl halides or styrenes. Alternative methods include nucleophilic substitution with vinyl Grignard reagents.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | SEM Protection | SEM-Cl, NaH, THF, 0°C → RT | 85% |
| 2 | Nitration | HNO₃/H₂SO₄, 0°C → 50°C | 72% |
| 3 | Vinylation | Vinyl bromide, Pd(PPh₃)₄, K₂CO₃, DMF | 65% |
Reactivity and Functionalization
The compound’s reactivity is defined by its three functional groups:
Nitro Group Transformations
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Reduction to Amine: Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an amine, enabling further derivatization .
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Electrophilic Substitution: The nitro group directs incoming electrophiles to the 4-position of the pyrazole ring, facilitating halogenation or sulfonation.
Vinyl Group Reactivity
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Cycloadditions: Participates in Diels-Alder reactions with dienes to form bicyclic structures.
-
Polymerization: Free-radical or cationic polymerization yields polyvinylpyrazole materials with applications in coatings or drug delivery.
SEM Group Deprotection
The SEM group is cleaved under acidic conditions (e.g., HCl in dioxane) to regenerate the NH-pyrazole, a critical step in pharmaceutical synthesis .
Comparative Analysis with Related Compounds
Table 3: Comparison of Pyrazole Derivatives
The vinyl substituent in this compound offers distinct advantages over halogenated analogs, enabling participation in cycloadditions and polymerizations unavailable to iodo or bromo derivatives .
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